molecular formula C13H17F2NO3S B2839927 6-(2-Fluoro-2-methylpropoxy)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411255-77-9

6-(2-Fluoro-2-methylpropoxy)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No.: B2839927
CAS No.: 2411255-77-9
M. Wt: 305.34
InChI Key: FBEAAJWCMWHLGD-UHFFFAOYSA-N
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Description

The compound appears to contain a fluoro-methylpropane group and an isoquinoline group. Fluoro-methylpropane is a type of organic compound where a fluorine atom is attached to a carbon atom . Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline .


Molecular Structure Analysis

The molecular structure of a similar compound, 2-fluoro-2-methylpropane, has been analyzed . It has a molecular weight of 76.1127 .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(2-Fluoro-2-methylpropoxy)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride” are not available, some reactions of 2-fluoro-2-methylpropane have been studied .


Physical and Chemical Properties Analysis

Some physical and chemical properties of 2-fluoro-2-methylpropane have been evaluated . These include critical temperature, critical pressure, critical density, and heat capacity .

Properties

IUPAC Name

6-(2-fluoro-2-methylpropoxy)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3S/c1-13(2,14)9-19-12-4-3-11-8-16(20(15,17)18)6-5-10(11)7-12/h3-4,7H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEAAJWCMWHLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC2=C(CN(CC2)S(=O)(=O)F)C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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